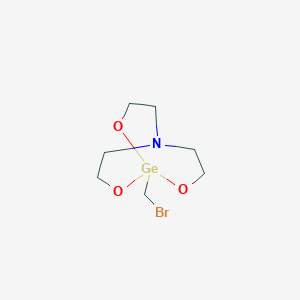![molecular formula C14H11ClN2 B018686 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile CAS No. 31255-57-9](/img/structure/B18686.png)
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chlorophyll derivatives, such as those involving pyridyl groups at specific positions, often involves Wittig reactions and catalytic hydrogenation processes. For instance, chlorophyll-a derivatives with pyridyl groups have been synthesized, demonstrating methods that could be applicable to synthesizing compounds like 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (Yamamoto & Tamiaki, 2015).
Molecular Structure Analysis
The molecular structure of related compounds often involves complex arrangements and interactions, such as intramolecular hydrogen bonding and π-conjugation, which could also be relevant for 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile. The crystal structure analyses of similar compounds provide insights into the molecular geometry and intermolecular interactions, which are critical for understanding the properties and reactivity of such compounds (Hu Yang, 2009).
Chemical Reactions and Properties
Compounds with pyridinecarbonitrile structures can undergo various chemical reactions, including oxidative coupling and reactions with halo compounds, leading to a range of derivatives. These reactions highlight the reactivity of the pyridinecarbonitrile moiety and its potential utility in synthesizing novel compounds (Jahangir et al., 1990).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and hydrogen bonding patterns, have been extensively studied. For example, single-crystal X-ray structural analyses reveal the geometries and conformations that could be expected for 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (A. Ramazani et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents or under certain conditions, can be inferred from studies on similar pyridinecarbonitrile derivatives. These studies provide insights into the potential reactivity patterns and chemical behaviors of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (O. Petrova et al., 2015).
Safety And Hazards
The safety data sheet for this compound suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it recommends using personal protective equipment and ensuring adequate ventilation .
Propriétés
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-13-5-1-3-11(9-13)6-7-12-4-2-8-17-14(12)10-16/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCGKKFEDUHGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399570 | |
| Record name | 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | |
CAS RN |
31255-57-9 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31255-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarbonitrile, 3-[2-(3-chlorophenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














